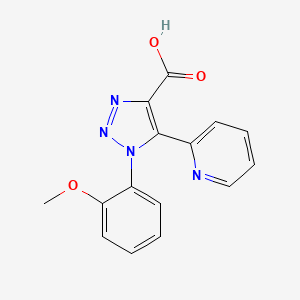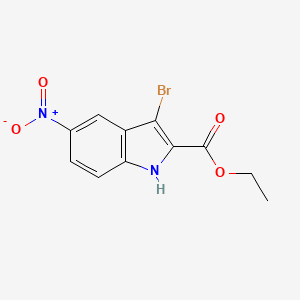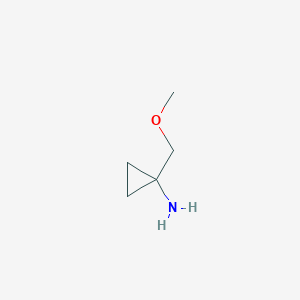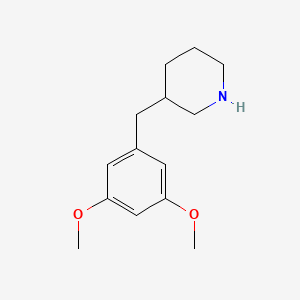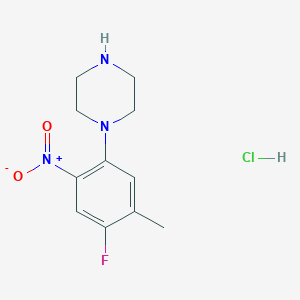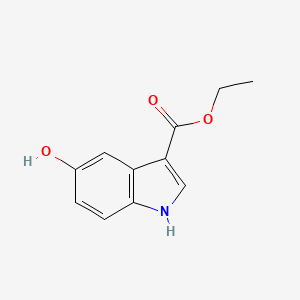
5-Hydroxy-1H-indole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-methylindole-3-carboxylate is a chemical compound with the empirical formula C12H13NO3 . It has been used as a reactant for the preparation of potential anti-inflammatory and analgesic agents, histamine-3 receptor inverse agonists for the treatment of obesity, tubulin polymerization inhibitors, 4,7-dioxoindole-3-methyl prodrugs, and antagonists at M4 muscarinic receptors .
Synthesis Analysis
The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives has been studied in several papers . The synthetic route and structures of newly designed compounds were obtained as described in the respective studies .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxy-1H-indole-3-carboxylate has been analyzed using three-dimensional quantitative structure-activity relationship (3D QSAR) studies with comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-hydroxy-1H-indole-3-carboxylate have been studied . The major compound content was analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been analyzed . The compound has a melting point of 205-208 °C . The NMR spectrum of the compound has been recorded .Applications De Recherche Scientifique
Réactions multicomposants (RMC) en chimie médicinale
5-Hydroxy-1H-indole-3-carboxylate d'éthyle: joue un rôle crucial dans les RMC, qui sont essentielles pour la synthèse de molécules complexes en chimie médicinale . Ces réactions sont appréciées pour leur haut rendement, leur efficacité et leur alignement sur les principes de la chimie verte. Le composé sert de précurseur à diverses structures biologiquement actives, notamment les dérivés du carbazole, du triazole et du pyrazole, qui sont importants dans le développement de nouveaux médicaments.
Activités biologiques et potentiel pharmacologique
Ce composé présente un éventail d'activités biologiques, telles que des propriétés antivirales, anti-inflammatoires et anticancéreuses . Il est particulièrement reconnu pour son potentiel d'inhibiteur de la 5-lipoxygénase, ce qui pourrait être bénéfique dans le traitement des affections inflammatoires et de certains types de cancer .
Synthèse de molécules bioactives
Les chercheurs utilisent le This compound dans la synthèse de molécules bioactives. Il est un composé actif utilisé dans la création de dérivés du 2-phénylthiométhyl-indole, qui se sont montrés prometteurs comme inhibiteurs dans diverses voies biologiques .
Recherche antivirale
Dans le domaine de la recherche antivirale, les dérivés de ce composé ont été évalués pour leur efficacité contre des virus comme la grippe . La flexibilité structurale du composé permet la création de nombreux analogues, qui peuvent être criblés pour des médicaments antiviraux potentiels.
Applications anti-inflammatoires
Les dérivés du composé ont été étudiés pour leurs effets anti-inflammatoires, en particulier dans les modèles d'œdème induit chez les animaux . Ces recherches pourraient conduire au développement de nouveaux médicaments anti-inflammatoires à usage clinique.
Utilisations industrielles
Au-delà de ses applications médicinales, le This compound est également utilisé dans l'industrie pour la synthèse de composés ayant des applications potentielles dans divers domaines, notamment la préparation d'agents cytotoxiques sélectifs de l'hypoxie dans les traitements tumoraux .
Orientations Futures
The future directions for the study of Ethyl 5-hydroxy-1H-indole-3-carboxylate could involve further optimization of the compound and its derivatives for potential therapeutic applications . The compound has shown potent anti-HBV activities, and further studies could explore its potential in the treatment of other diseases .
Mécanisme D'action
Target of Action
The primary target of Ethyl 5-hydroxy-1H-indole-3-carboxylate is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
Ethyl 5-hydroxy-1H-indole-3-carboxylate acts as an inhibitor of 5-lipoxygenase . By binding to this enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .
Biochemical Pathways
The action of Ethyl 5-hydroxy-1H-indole-3-carboxylate affects the leukotriene biosynthesis pathway . By inhibiting 5-lipoxygenase, it prevents the production of leukotrienes from arachidonic acid . This results in a decrease in the inflammatory and allergic responses mediated by these lipid compounds .
Result of Action
The inhibition of 5-lipoxygenase by Ethyl 5-hydroxy-1H-indole-3-carboxylate leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these physiological responses .
Analyse Biochimique
Biochemical Properties
Ethyl 5-hydroxy-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators . By inhibiting 5-LO, Ethyl 5-hydroxy-1H-indole-3-carboxylate can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
Ethyl 5-hydroxy-1H-indole-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiviral activity against hepatitis C virus (HCV) in human hepatoma cell lines . The compound’s ability to inhibit viral replication suggests its potential use in antiviral therapies. Additionally, its anti-inflammatory properties can modulate immune responses and reduce cellular inflammation.
Molecular Mechanism
The molecular mechanism of Ethyl 5-hydroxy-1H-indole-3-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. As a 5-lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Furthermore, its antiviral activity is attributed to its ability to interfere with viral replication processes in infected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 5-hydroxy-1H-indole-3-carboxylate maintains its stability under controlled conditions, ensuring consistent biological activity . Long-term exposure to the compound has demonstrated sustained anti-inflammatory and antiviral effects in vitro.
Dosage Effects in Animal Models
The effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant anti-inflammatory and antiviral activities without causing adverse effects . At higher doses, potential toxic effects may be observed, including hepatotoxicity and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Ethyl 5-hydroxy-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, Ethyl 5-hydroxy-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
Ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVGUDDOURIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705587 | |
| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-69-2 | |
| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?
A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


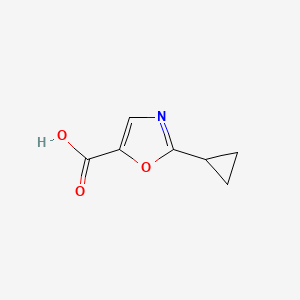

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)



